molecular formula C46H90N16O9 B15169960 L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine CAS No. 915402-50-5

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine

Cat. No.: B15169960
CAS No.: 915402-50-5
M. Wt: 1011.3 g/mol
InChI Key: MTVMPZDGQOSTQM-MDKUUQCZSA-N
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Description

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine is a complex peptide compound It is composed of multiple amino acids, including proline, lysine, ornithine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine can be compared to other similar peptide compounds, such as:

    L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine: Similar structure but with an alanine residue.

    L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-arginine: Contains an arginine residue instead of lysine.

The uniqueness of this compound lies in its specific sequence and the presence of multiple lysine residues, which can influence its biochemical properties and interactions.

Properties

CAS No.

915402-50-5

Molecular Formula

C46H90N16O9

Molecular Weight

1011.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C46H90N16O9/c1-29(2)37(44(69)61-36(45(70)71)19-7-12-26-51)62-43(68)34(18-6-11-25-50)59-42(67)35(21-14-28-55-46(52)53)60-41(66)33(17-5-10-24-49)58-40(65)32(16-4-9-23-48)57-39(64)31(15-3-8-22-47)56-38(63)30-20-13-27-54-30/h29-37,54H,3-28,47-51H2,1-2H3,(H,56,63)(H,57,64)(H,58,65)(H,59,67)(H,60,66)(H,61,69)(H,62,68)(H,70,71)(H4,52,53,55)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

MTVMPZDGQOSTQM-MDKUUQCZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1

Origin of Product

United States

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